D-Fructose-6-phosphat, Dinatriumsalz

Übersicht

Beschreibung

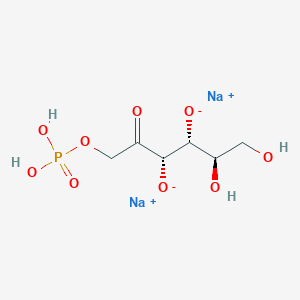

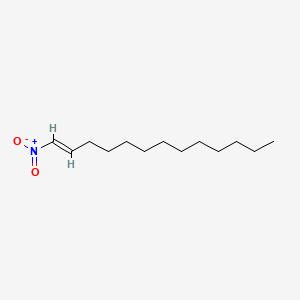

D-Fructose, 6-(dihydrogen phosphate), disodium salt, also known as D-Fructose-6-phosphate disodium salt, is a sugar intermediate of the glycolytic pathway . It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase . It is used to help identify, differentiate, and characterize enzymes such as phosphofructokinase(s), pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase(s), D-fructose-6-phosphate aldolase(s), glutamine:fructose-6-phosphate amidotransferase(s), and glucosamine-6P synthase(s) .

Synthesis Analysis

D-Fructose, 6-(dihydrogen phosphate), disodium salt is a glycolytic intermediate produced upon isomerization of glucose-6-phosphate .Molecular Structure Analysis

The empirical formula of D-Fructose, 6-(dihydrogen phosphate), disodium salt is C6H11Na2O9P . The molecular weight is 304.10 on an anhydrous basis .Chemical Reactions Analysis

D-Fructose-6-phosphate can be converted into D-glucose 6-phosphate under the action of phosphoglucose isomerase .Physical And Chemical Properties Analysis

D-Fructose, 6-(dihydrogen phosphate), disodium salt is an amorphous powder . It is soluble in water, forming a clear to slightly hazy, colorless to faintly yellow solution . The assay is ≥98.0% (enzymatic), with impurities of ≤0.05% fructose-1,6-diphosphate, ≤1.5% glucose-6-phosphate, ≤15% water, and ≤3% alcohol .Wissenschaftliche Forschungsanwendungen

D-Fructose-6-phosphat Dinatriumsalz: Anwendungen in der wissenschaftlichen Forschung

Enzymerkennung und -charakterisierung: D-Fructose-6-phosphat Dinatriumsalz dient als Zuckerzwischenprodukt im glykolytischen Stoffwechselweg. Es ist ein wichtiges Instrument zur Identifizierung und Charakterisierung verschiedener Enzyme, darunter Phosphofructokinase(n), pyrophosphatabhängige Fructose-6-phosphat 1-Phosphotransferase(n), D-Fructose-6-phosphat Aldolase(n), Glutamin:Fructose-6-phosphat Amidotransferase(n) und Glucosamin-6P Synthase(n) .

Analyse des Glykolysewegs: Als wichtiges Zwischenprodukt der Glykolyse wird diese Verbindung verwendet, um die Umwandlungsprozesse zu untersuchen, die Glukose für die Energiegewinnung in Zellen abbauen. Sie hilft beim Verständnis der komplexen Schritte des Zuckerstoffwechsels .

Studien zu Stoffwechselstörungen: Forscher verwenden D-Fructose-6-phosphat Dinatriumsalz, um Stoffwechselstörungen zu untersuchen, die den glykolytischen Stoffwechselweg beeinflussen, wie z. B. Diabetes und Fructoseintoleranz, indem sie untersuchen, wie Veränderungen in diesem Stoffwechselweg zu Krankheiten führen können .

Arzneimittelentwicklung: Diese Verbindung hilft beim Screening potenzieller Medikamentenkandidaten, die auf Enzyme des glykolytischen Stoffwechselwegs abzielen, was für die Entwicklung von Behandlungen für Krankheiten im Zusammenhang mit dem Kohlenhydratstoffwechsel entscheidend ist .

Ernährungsphysiologische Biochemie: In Ernährungswissenschaftlichen Studien wird D-Fructose-6-phosphat Dinatriumsalz verwendet, um zu untersuchen, wie verschiedene Ernährungsweisen die Glykolyse und den gesamten Energiestoffwechsel in Organismen beeinflussen .

Biotechnologische Anwendungen: In der Biotechnologie wird es für Enzymassays verwendet, die für die Herstellung von hochfruktosehaltigen Maissirups und anderen Fructose-basierten Süßstoffen unerlässlich sind .

Wirkmechanismus

Target of Action

The primary target of D-Fructose, 6-(dihydrogen phosphate), disodium salt is the enzyme phosphoglucoisomerase . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the isomerization of glucose-6-phosphate .

Mode of Action

D-Fructose, 6-(dihydrogen phosphate), disodium salt interacts with its target, phosphoglucoisomerase, by serving as a substrate for the enzyme . This interaction results in the conversion of glucose-6-phosphate to fructose-6-phosphate .

Biochemical Pathways

D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and NADH. The conversion of glucose-6-phosphate to fructose-6-phosphate is an early step in this pathway .

Pharmacokinetics

As a polar molecule with multiple charged groups, it is likely to have good water solubility . This could potentially impact its bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.

Result of Action

The action of D-Fructose, 6-(dihydrogen phosphate), disodium salt results in the production of fructose-6-phosphate, a key intermediate in the glycolytic pathway . This contributes to the overall process of glucose metabolism, supporting energy production at the cellular level .

Action Environment

The action of D-Fructose, 6-(dihydrogen phosphate), disodium salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with the target enzyme . Additionally, temperature can influence the rate of enzymatic reactions . The compound’s stability may also be affected by storage conditions, with lower temperatures typically being more favorable .

Vorteile Und Einschränkungen Für Laborexperimente

D-Fru-6P-Na2 has several advantages for laboratory experiments. It is a stable molecule that is readily available and can be easily synthesized. Additionally, it is a relatively inexpensive molecule and is readily soluble in water. However, there are some limitations to using D-Fru-6P-Na2 in laboratory experiments. It is not as effective as other sugar phosphates, such as glucose-6-phosphate, in some biochemical experiments. Additionally, it can be difficult to accurately measure the concentration of D-Fru-6P-Na2 in solution.

Zukünftige Richtungen

There are several potential future directions for the use of D-Fru-6P-Na2 in scientific research. It could be used in further biochemical and physiological studies to study the effects of various environmental conditions on cell metabolism. Additionally, it could be used in biotechnological applications to study the effects of various genetic modifications on cells. Additionally, D-Fru-6P-Na2 could be used in further studies to develop more efficient and cost-effective methods for synthesizing the molecule. Finally, D-Fru-6P-Na2 could be used to develop new drugs and therapies to treat metabolic diseases.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

D-Fructose, 6-(dihydrogen phosphate), disodium salt is involved in several key biochemical reactions. It is produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase. This compound interacts with various enzymes, including phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase . These interactions are essential for the regulation of glycolysis and other metabolic pathways.

Cellular Effects

D-Fructose, 6-(dihydrogen phosphate), disodium salt influences various cellular processes. It plays a pivotal role in glycolysis, affecting cellular metabolism by regulating the conversion of glucose to pyruvate. This compound impacts cell signaling pathways and gene expression by modulating the activity of key enzymes involved in these processes . Its role in cellular metabolism is crucial for maintaining energy homeostasis within cells.

Molecular Mechanism

The molecular mechanism of D-Fructose, 6-(dihydrogen phosphate), disodium salt involves its interaction with specific enzymes and biomolecules. It binds to phosphofructokinase, a key regulatory enzyme in glycolysis, thereby influencing the rate of glucose metabolism . This compound also affects enzyme inhibition or activation, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose, 6-(dihydrogen phosphate), disodium salt can vary over time. This compound is relatively stable under standard storage conditions but may degrade over extended periods . Long-term studies have shown that it can influence cellular function, particularly in in vitro and in vivo models, by altering metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of D-Fructose, 6-(dihydrogen phosphate), disodium salt in animal models are dose-dependent. At lower doses, it supports normal metabolic functions, while higher doses may lead to adverse effects, including toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial without causing harm.

Metabolic Pathways

D-Fructose, 6-(dihydrogen phosphate), disodium salt is a key intermediate in the glycolytic pathway. It interacts with enzymes such as phosphoglucoisomerase and phosphofructokinase, playing a crucial role in the conversion of glucose to pyruvate . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells, D-Fructose, 6-(dihydrogen phosphate), disodium salt is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in cellular compartments where it is needed for metabolic processes.

Subcellular Localization

D-Fructose, 6-(dihydrogen phosphate), disodium salt is primarily localized in the cytoplasm, where it participates in glycolysis . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Eigenschaften

IUPAC Name |

disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRAEINUXILZBD-ABICQQBESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26177-86-6, 71662-09-4 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)

![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)

![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)